molecular formula C6H4BrN5 B155888 5-Bromo-2-(1H-tetrazol-5-yl)pyridine CAS No. 380380-60-9

5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Cat. No.: B155888
CAS No.: 380380-60-9
M. Wt: 226.03 g/mol
InChI Key: LBDJSOHAVRCQPD-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-tetrazol-5-yl)pyridine:

Scientific Research Applications

Synthesis and Photophysical Properties

5-Bromo-2-(1H-tetrazol-5-yl)pyridine has been investigated as a building block for constructing complex molecular architectures due to its unique structural and electronic properties. Stagni et al. (2008) explored its role in tuning the color of iridium tetrazolate complexes. These complexes exhibited a wide range of redox and emission properties, making them potentially useful for applications in organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008).

Coordination Chemistry

The compound has been utilized in coordination chemistry, forming complexes with various metals. Sheridan et al. (2013) reported the synthesis and characterization of metal complexes with this compound and its alkyl or alkyl halide pendant arms. These complexes were studied for their potential in creating materials with unique magnetic and electronic properties (Sheridan et al., 2013).

Molecular Structures and Interactions

The structural aspects of this compound derivatives have been a subject of interest. Rizk et al. (2005) focused on the hydrogen bonding and π-π interactions in crystalline structures of pyridyl-tetrazole regioisomers, which could influence the design of new materials with specified properties (Rizk et al., 2005).

Catalytic Applications

Its derivatives have found applications in catalysis. Jia et al. (2011) identified the effectiveness of 5-bromo-2-(1H-imidazol-2-yl)pyridine, a closely related compound, in promoting CuI-catalyzed hydroxylation of aryl bromides. This discovery opens the door for its potential use in organic synthesis and pharmaceutical manufacturing (Jia et al., 2011).

DNA Binding and Antioxidant Properties

The ability of copper complexes of pyridyl–tetrazole ligands, including those related to this compound, to bind with DNA and exhibit antioxidant properties has been explored. Reddy et al. (2016) showed that these complexes can bind avidly with calf thymus DNA and demonstrated significant antioxidant activity, suggesting potential for biomedical applications (Reddy et al., 2016).

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Properties

IUPAC Name

5-bromo-2-(2H-tetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN5/c7-4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDJSOHAVRCQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634150
Record name 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380380-60-9
Record name 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380380-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(1H-tetrazol-5-yl)-pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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